molecular formula C17H11Cl2N5O B4651410 8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline

8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline

Cat. No.: B4651410
M. Wt: 372.2 g/mol
InChI Key: OEAHFQOEDKLWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool in neuroscience research, particularly in the study of Down syndrome and Alzheimer's disease pathogenesis . Its primary mechanism of action involves the ATP-competitive inhibition of DYRK1A, a kinase gene dosage-sensitive kinase implicated in neuronal development and tau protein regulation. By selectively targeting DYRK1A, this inhibitor allows researchers to probe the kinase's role in tau hyperphosphorylation and the formation of neurofibrillary tangles , a hallmark of several tauopathies. Furthermore, its research utility extends to the field of regenerative medicine, where it is utilized to promote the proliferation and maintenance of human pancreatic beta cells and various neuronal progenitor cells, highlighting its value in disease modeling and drug discovery efforts for complex neurodegenerative disorders.

Properties

IUPAC Name

8-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5O/c18-13-7-6-12(9-14(13)19)24-16(21-22-23-24)10-25-15-5-1-3-11-4-2-8-20-17(11)15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAHFQOEDKLWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The resulting quinoline derivative is then subjected to further reactions to introduce the tetrazole and dichlorophenyl groups.

    Formation of Quinoline Core: Aniline derivative + Glycerol + Sulfuric acid + Nitrobenzene → Quinoline derivative.

    Introduction of Tetrazole Group: Quinoline derivative + Sodium azide + Ammonium chloride → Tetrazole derivative.

    Attachment of Dichlorophenyl Group: Tetrazole derivative + 3,4-dichlorobenzyl chloride → 8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline N-oxide.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline involves its interaction with specific molecular targets. The tetrazole moiety can form hydrogen bonds with biological targets, while the quinoline core can intercalate with DNA, disrupting its function. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrazole-Based Quinoline Derivatives

8-[(1-Phenyl-1H-Tetrazol-5-yl)Oxy]Quinoline
  • Structure : Lacks the dichlorophenyl group, featuring a simple phenyl-tetrazole substituent.
  • Molecular Weight : 289.298 g/mol (vs. higher for the dichlorophenyl analog due to Cl atoms) .
  • Activity: Limited data, but phenyl substitution typically reduces antimicrobial potency compared to halogenated analogs.
3-[1-(4-Chlorophenyl)-1H-Tetrazol-5-yl]-7-Methyl-4-Phenylquinoline
  • Structure: Tetrazole at position 3 of quinoline with 4-chlorophenyl and methyl groups.
  • Molecular Weight : 397.86 g/mol.
  • Activity: No explicit data, but positional substitution (e.g., methyl at C7) may alter steric interactions compared to the 8-methoxy group in the target compound .
5-(1-(4-Trifluoromethylphenyl)-1H-Tetrazol-5-yl)Quinolin-8-ol
  • Structure : Features a trifluoromethylphenyl-tetrazole group.
  • Synthesis : Involves carboxamide intermediates and imidoyl chloride steps .

Triazole-Based Quinoline Derivatives

5-Chloro-8-{[1-(2-Chlorobenzyl)-1H-1,2,3-Triazol-4-yl]Methoxy}Quinoline
  • Structure : Triazole ring (vs. tetrazole) with 2-chlorobenzyl substitution.
  • Synthesis : Copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry") .
  • Bioactivity : Demonstrated MIC values of 2–8 µg/mL against Candida albicans and Staphylococcus aureus, comparable to ketoconazole .
  • Comparison : Triazoles generally exhibit lower metabolic stability than tetrazoles due to reduced hydrogen-bonding capacity .
8-{[1-(2,4-Dichlorophenyl)Methoxy]Carbonyl}Quinoline Derivatives
  • Structure : Dichlorophenyl linked via a carbonyl group (vs. methoxy-tetrazole).

Oxadiazole-Based Quinoline Derivatives

8-[(3-Phenyl-1,2,4-Oxadiazol-5-yl)Methoxy]Quinoline
  • Structure : Oxadiazole ring replaces tetrazole.
  • Activity : 1,2,4-Oxadiazoles are associated with anti-inflammatory and antimicrobial properties but may lack the broad-spectrum efficacy of tetrazoles due to weaker metal coordination .

Comparative Data Table

Compound Class Substituent/Backbone Molecular Weight (g/mol) Key Bioactivity (MIC, IC₅₀) Synthesis Method
Target Compound 3,4-Dichlorophenyl-tetrazole ~400 (estimated) Pending (theoretical) Click chemistry (analogous)
8-[(1-Phenyl-Tetrazol)Oxy]Q Phenyl-tetrazole 289.30 Not reported Copper-catalyzed cycloaddition
Triazole-Chlorobenzyl-Q 2-Chlorobenzyl-triazole ~350 (estimated) 2–8 µg/mL (antifungal) Click chemistry
Oxadiazole-Phenyl-Q Phenyl-oxadiazole ~310 (estimated) Antimicrobial (no data) Cyclocondensation

Key Findings and Implications

Substituent Effects :

  • Halogenation : Dichlorophenyl enhances lipophilicity (logP ~3.5–4.0 estimated) compared to phenyl or trifluoromethyl groups, improving membrane permeability but risking solubility issues .
  • Heterocycle Choice : Tetrazoles offer superior metabolic stability and metal-binding capacity over triazoles or oxadiazoles, making them preferable for antimicrobial agents .

Synthetic Accessibility :

  • Click chemistry is a common method for triazole and tetrazole hybrids, but tetrazole synthesis may require harsher conditions (e.g., NaN₃) compared to triazoles .

Biological Activity :

  • Triazole derivatives show potent antifungal activity (MIC 2–8 µg/mL) , but the target compound’s dichlorophenyl-tetrazole hybrid may achieve lower MIC values due to enhanced target affinity.

Biological Activity

Introduction

8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing from diverse research studies and case analyses.

Chemical Structure and Properties

The compound consists of a quinoline backbone substituted with a tetrazole moiety. The presence of the dichlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Structural Formula

C15H12Cl2N4O\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}

Antimicrobial Activity

Research indicates that 8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus1832
Escherichia coli1564
Pseudomonas aeruginosa12128

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the inhibition of cell proliferation.

Case Study: Breast Cancer Cell Line (MCF-7)

In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2565
5040
10020

Anti-inflammatory Effects

8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has shown promise in reducing inflammation in animal models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways related to inflammation and apoptosis.
  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of tetrazole intermediates. A key step is the nucleophilic substitution between 5-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-tetrazole and 8-hydroxyquinoline under reflux conditions. Potassium carbonate in acetone is commonly used as a base to deprotonate the hydroxyl group of quinoline, facilitating ether bond formation . Yields can be improved by optimizing reaction time (e.g., 6–12 hours) and using catalytic potassium iodide to enhance reactivity. Post-synthesis purification via recrystallization (ethyl acetate/ethanol) is recommended to achieve >80% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR can verify substituent positions (e.g., methoxy and tetrazole groups) by comparing chemical shifts with similar quinoline derivatives .
  • HPLC : Purity assessment (>95%) using reverse-phase HPLC with a C18 column and UV detection at 254 nm .
  • X-ray Crystallography : For absolute confirmation, single-crystal analysis resolves bond lengths (e.g., C–O ether bonds: ~1.36 Å) and intermolecular interactions, such as hydrogen bonding stabilizing the crystal lattice .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer : Initial screening includes:

  • Cytotoxicity Assays : MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Antimicrobial Testing : Broth microdilution assays for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Fluorescence-Based Binding Studies : Metal-ion recognition (e.g., Zn2+^{2+}, Cu2+^{2+}) via fluorescence quenching or enhancement, using UV-Vis and fluorimetry .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yield by 15–20% compared to conventional reflux .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) enhance regioselectivity in tetrazole functionalization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing dimerization byproducts .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., topoisomerase II, kinases). Parameterize the force field to account for tetrazole’s electron-deficient nature .
  • MD Simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM/PBSA) .
  • QSAR Modeling : Build models using descriptors like logP, HOMO-LUMO gaps, and polar surface area to correlate structure with activity .

Q. How do crystallographic data resolve discrepancies in proposed molecular conformations?

  • Methodological Answer :

  • Torsional Angle Analysis : X-ray data reveal planarity deviations in the quinoline-tetrazole linkage (e.g., dihedral angles >10° indicate steric strain) .
  • Hydrogen Bonding Networks : Identify stabilizing interactions (e.g., C–H···O bonds) that influence packing motifs and solubility .
  • Disorder Modeling : Refinement software (e.g., SHELXL) resolves rotational disorder in methoxy or dichlorophenyl groups .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance membrane permeability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) for sustained release, characterized by dynamic light scattering and TEM .
  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma/tissue concentrations post-administration in rodent models, calculating AUC and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline
Reactant of Route 2
Reactant of Route 2
8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.